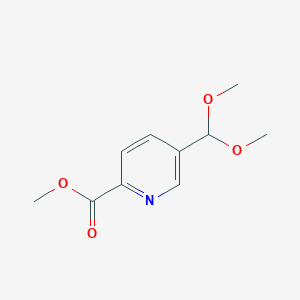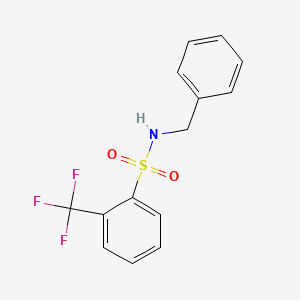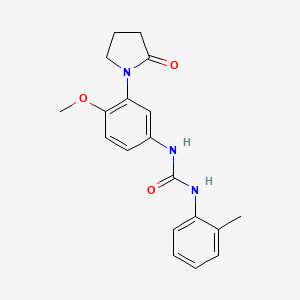
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate
Übersicht
Beschreibung
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate (MDMPC) is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a pyridine derivative that has been synthesized using various methods, and has been found to have interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate serves as an intermediate in the synthesis of complex molecules. Its reactivity has been exploited in various chemical transformations, such as the synthesis of the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics like GE 2270 A, showcasing its utility in constructing molecules with significant antibiotic properties (Okumura et al., 1998). Additionally, it is used in the preparation of substituted pyridines through regiocontrolled [4 + 2] cycloadditions, indicating its versatility in synthesizing pyridine derivatives for further chemical studies (Danheiser et al., 2003).
Material Science and Ligand Design
In material science, methyl 5-(dimethoxymethyl)pyridine-2-carboxylate has been utilized in the design of new ligands for metal coordination complexes. For instance, its conversion into methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate showcases the potential to form unsymmetrical diamide ligands that can coordinate with metals, offering pathways for the development of novel materials (Napitupulu et al., 2006).
Liquid Crystal Research
Research into liquid crystals has benefited from derivatives of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate. Specifically, the synthesis and mesomorphic property investigation of a pyridine-based compound, highlighting its potential applications in supercapacitors and electronic devices, demonstrates the chemical's relevance in advancing materials with unique electronic properties (Karanlık et al., 2019).
Synthesis of Functionalized Molecules
The compound's utility extends to the synthesis of highly functionalized molecules, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for creating diverse pyridin-3-ylisoxazoles. This emphasizes its role in generating new chemical entities that could have applications in drug development and other areas of chemistry (Ruano et al., 2005).
Antiviral Research
In antiviral research, derivatives of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate have been explored for their potential in HIV-1 integrase strand transfer inhibitors (INSTIs), underscoring the compound's significance in the development of new antiviral therapies. The methodology for synthesizing bicyclic carbamoyl pyridones from this compound illustrates its applicability in crafting molecules with potential therapeutic value (Mahajan et al., 2023).
Eigenschaften
IUPAC Name |
methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)8-5-4-7(6-11-8)10(14-2)15-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFUIEBNXZAMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)


![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)


![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)

![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)

